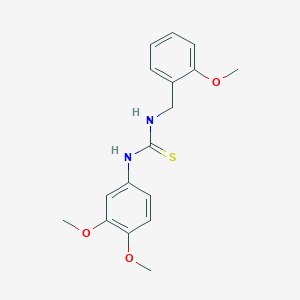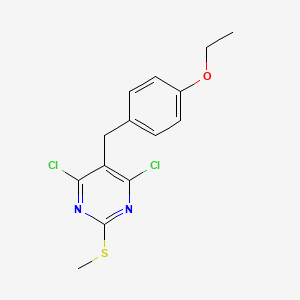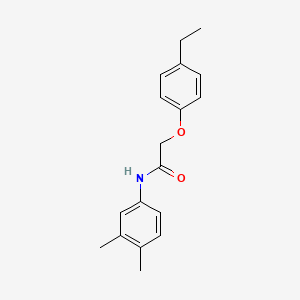
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BR-MBOB, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indenylamines and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood, but it is believed to involve the modulation of protein-protein interactions that are involved in the pathogenesis of neurodegenerative diseases. Specifically, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been found to interact with the amyloid beta peptide and prevent its aggregation, which is a key step in the development of Alzheimer's disease. Additionally, it has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress.
Biochemical and Physiological Effects:
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to protect against oxidative stress by reducing the production of reactive oxygen species and increasing the expression of antioxidant genes.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine for lab experiments is its high purity and stability, which makes it suitable for a range of biochemical and pharmacological assays. Additionally, its unique mechanism of action and potential therapeutic applications make it an attractive target for drug development. However, one limitation of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, including:
1. Further elucidation of its mechanism of action, particularly with regard to its interactions with amyloid beta peptides and the Nrf2-ARE pathway.
2. Development of more efficient synthesis methods to improve yields and reduce costs.
3. Investigation of its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis.
4. Study of its pharmacokinetics and pharmacodynamics in vivo, including its bioavailability and distribution in the body.
5. Exploration of its potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease.
In conclusion, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is a promising compound with unique biochemical and physiological effects that have potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves a series of chemical reactions, starting with the preparation of 3-bromo-4-methoxybenzaldehyde. This is then reacted with 2,3-dihydroindene to form the intermediate product, which is subsequently treated with amine to yield the final product, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been found to protect dopaminergic neurons in Parkinson's disease models, suggesting a potential neuroprotective effect.
properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-5-12(9-16(17)18)11-19-15-7-6-13-3-2-4-14(13)10-15/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVZDRUYJDCBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(CCC3)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198854 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)


![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)